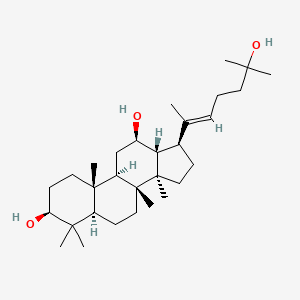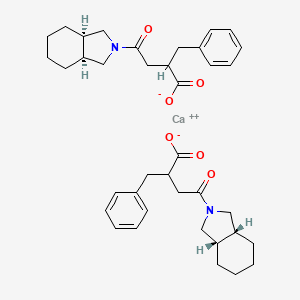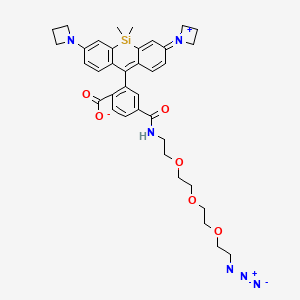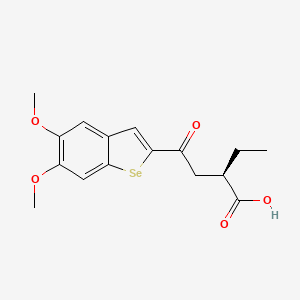![molecular formula C18H25N3O6S-2 B11935122 butanedioate;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide](/img/structure/B11935122.png)
butanedioate;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioate;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide, commonly known as sumatriptan succinate, is a compound widely used in the medical field. It is primarily known for its application in the treatment of migraines and cluster headaches. Sumatriptan succinate works by stimulating serotonin (5-HT) receptors in the brain, which leads to the constriction of blood vessels and the inhibition of pro-inflammatory neuropeptide release.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sumatriptan succinate involves several steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Dimethylaminoethyl Side Chain: The indole core is then alkylated with 2-(dimethylamino)ethyl chloride under basic conditions to introduce the dimethylaminoethyl side chain.
Sulfonamide Formation: The resulting compound is then reacted with methanesulfonyl chloride to form the sulfonamide group.
Formation of the Succinate Salt: Finally, the compound is reacted with succinic acid to form the succinate salt, resulting in sumatriptan succinate
Industrial Production Methods
Industrial production of sumatriptan succinate follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Purification: The product is purified using techniques such as crystallization, filtration, and drying.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required purity and potency standards
化学反应分析
Types of Reactions
Sumatriptan succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl side chain
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Sumatriptan succinate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of sulfonamide chemistry and serotonin receptor interactions.
Biology: Investigated for its effects on serotonin receptors and its role in neurotransmission.
Medicine: Extensively studied for its efficacy in treating migraines and cluster headaches. Research also explores its potential in treating other neurological disorders.
Industry: Used in the pharmaceutical industry for the development of migraine medications
作用机制
Sumatriptan succinate exerts its effects by:
Stimulating Serotonin Receptors: Specifically, it acts as an agonist at the 5-HT1B and 5-HT1D receptors.
Constriction of Blood Vessels: Activation of these receptors leads to the constriction of cranial blood vessels, reducing the dilation that causes migraine pain.
Inhibition of Neuropeptide Release: It inhibits the release of pro-inflammatory neuropeptides, reducing inflammation and pain
相似化合物的比较
Similar Compounds
Zolmitriptan: Another triptan used for migraine treatment, with a similar mechanism of action but different pharmacokinetic properties.
Rizatriptan: Known for its rapid onset of action compared to sumatriptan.
Naratriptan: Has a longer half-life, providing prolonged relief from migraines
Uniqueness
Sumatriptan succinate is unique due to its:
Specificity for 5-HT1 Receptors: High selectivity for 5-HT1B and 5-HT1D receptors.
Efficacy in Acute Migraine Treatment: Proven effectiveness in providing rapid relief from migraine symptoms.
Established Safety Profile: Extensive clinical data supporting its safety and efficacy
属性
分子式 |
C18H25N3O6S-2 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC 名称 |
butanedioate;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C14H21N3O2S.C4H6O4/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;5-3(6)1-2-4(7)8/h4-5,8-9,15-16H,6-7,10H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/p-2 |
InChI 键 |
PORMUFZNYQJOEI-UHFFFAOYSA-L |
规范 SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)[O-])C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![14-[[[(2S)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B11935059.png)
![N'-hydroxy-N-[(Z)-(4-phenylphenyl)methylideneamino]heptanediamide](/img/structure/B11935064.png)

![1-[2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B11935072.png)


![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide](/img/structure/B11935087.png)


![N-(5-Chloro-2-{(E)-3-[9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[3.3.1]non-7-yl]-3-oxopropenyl}-4-methoxyphenyl)-acetamide](/img/structure/B11935100.png)

![4-[(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one](/img/structure/B11935124.png)
